molecular formula C18H18ClNO3S B2692570 N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide CAS No. 2034603-93-3

N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2692570
CAS No.: 2034603-93-3
M. Wt: 363.86
InChI Key: SFVYAGNCBFDTMV-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide is a synthetic chemical reagent featuring a benzofuran core, a structure of significant interest in medicinal chemistry and chemical biology. The benzofuran scaffold is recognized for its diverse pharmacological potential and is a common motif in the development of novel therapeutic agents, particularly in oncology and infectious disease research. For instance, various benzo[b]furan derivatives have been synthesized and shown to possess potent antiproliferative activity against cancer cell lines and exhibit antibacterial and antifungal properties. The structural architecture of this compound, which integrates a benzofuran moiety with a chlorophenyl-methanesulfonamide group, suggests potential for investigation as a modulator of key enzymatic pathways or cellular receptors. Researchers are invited to explore its utility as a chemical probe or a precursor in the synthesis of more complex molecules for advanced biological screening and drug discovery endeavors. This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c19-17-9-3-1-7-15(17)13-24(21,22)20-11-5-8-16-12-14-6-2-4-10-18(14)23-16/h1-4,6-7,9-10,12,20H,5,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVYAGNCBFDTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the propyl chain, and the attachment of the methanesulfonamide group. One common synthetic route is as follows:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Propyl Chain: The benzofuran derivative is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to introduce the propyl chain.

    Attachment of Methanesulfonamide Group: Finally, the intermediate product is treated with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in GPCR Research

A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride)
  • Core Structure : A61603 shares the methanesulfonamide group with the target compound but replaces the benzofuran-propyl chain with a tetrahydronaphthalene-imidazole system.
  • Substituents : The hydroxy group and imidazole ring in A61603 enhance polar interactions, while the target compound’s benzofuran and 2-chlorophenyl groups prioritize aromatic stacking and hydrophobic interactions.
  • Activity : A61603 is documented as an adrenergic receptor agonist, suggesting that methanesulfonamide derivatives can exhibit diverse receptor-specific effects depending on auxiliary substituents .
Calhex-231 ((R)-2-[1-(1-naphthyl)ethylaminomethyl]-1H-indole)
  • Core Structure : Calhex-231 uses an indole scaffold instead of benzofuran but shares a naphthyl group for hydrophobic interactions.
  • Substituents: The ethylaminomethyl linker in Calhex-231 provides conformational flexibility, contrasting with the rigid propyl chain in the target compound.
  • Activity : Calhex-231 is a calcium-sensing receptor antagonist, highlighting how aromatic systems with varied linkers modulate GPCR activity .

Chlorophenyl-Containing Analogues in Agrochemicals

Epoxiconazole (1-((3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)
  • Core Structure : Epoxiconazole incorporates a triazole ring and an epoxide group, differing from the benzofuran-sulfonamide system.
  • Substituents : Both compounds feature a 2-chlorophenyl group, but Epoxiconazole adds a 4-fluorophenyl moiety, enhancing steric bulk and antifungal activity.
  • Activity : As a broad-spectrum fungicide, Epoxiconazole’s efficacy is attributed to chlorine’s electronegativity and fluorine’s metabolic stability, suggesting that halogen placement critically influences bioactivity .

Sulfonamide Derivatives in Receptor Modulation

RS17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamide)
  • Core Structure : RS17053 uses an indole-ethanamide system instead of benzofuran but retains a sulfonamide-like amide group.
  • Substituents: The cyclopropylmethoxyphenoxy group in RS17053 introduces steric hindrance, contrasting with the target compound’s linear propyl chain.
  • Activity: RS17053 is an α1-adrenoceptor antagonist, demonstrating that sulfonamide/amide groups paired with aromatic systems are versatile in receptor modulation .

Structural-Activity Relationship (SAR) Insights

Feature Target Compound A61603 Epoxiconazole
Aromatic Core Benzofuran Tetrahydronaphthalene Triazole
Key Substituent 2-Chlorophenyl Imidazole 4-Fluorophenyl
Linker Propyl Hydroxy-tethered Epoxide
Pharmacophore Methanesulfonamide Methanesulfonamide Triazole
Hypothesized Activity GPCR modulation Adrenergic agonist Antifungal
  • Benzofuran vs. Benzothiazole : Replacing benzofuran (oxygen-containing) with benzothiazole (sulfur-containing, as in AC265347 ) may alter electron distribution and binding kinetics.
  • Chlorine Position : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in other analogues (e.g., NPS 2143 ) could influence steric effects and receptor specificity.
  • Sulfonamide Role : Methanesulfonamide in the target compound and A61603 likely facilitates hydrogen bonding, whereas Epoxiconazole’s triazole disrupts fungal cytochrome P450 enzymes .

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties
The compound features a unique combination of a benzofuran moiety, a chlorophenyl group, and a methanesulfonamide functional group. This structural diversity contributes to its varied biological activities. The molecular formula is C18H18ClNO3SC_{18}H_{18}ClNO_3S with a molecular weight of approximately 366.9 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound potentially inhibits enzymes involved in cellular proliferation, which can lead to anticancer effects.
  • Membrane Disruption : It may interact with microbial membranes, compromising their integrity and exerting antimicrobial effects .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In studies assessing various benzofuran compounds:

  • Compounds derived from benzofuran showcased promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL .
  • The presence of hydroxyl groups on the benzofuran ring was crucial for antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget MicroorganismMIC (μg/mL)
Compound 3M. tuberculosis H37Rv8
Compound 4M. tuberculosis H37Rv2
Benzofuran derivativeS. aureus<10
Benzofuran derivativeE. coli<10

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In vitro assays revealed that certain derivatives exhibited cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
  • Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Study on Antimycobacterial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimycobacterial activity against M. tuberculosis. The results demonstrated that specific substitutions on the benzofuran scaffold enhanced activity, with some compounds achieving MIC values as low as 3.12 μg/mL while maintaining low cytotoxicity towards mammalian cells .

Study on Anticancer Properties

In another investigation, researchers assessed the efficacy of this compound against various cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast cancer cells, with IC50 values indicating strong potential for further development as an anticancer therapeutic agent .

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